N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride is an organic compound characterized by the presence of a cyanophenyl group and a trifluoroethanecarbonimidoyl chloride moiety
Preparation Methods
The synthesis of N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride typically involves the reaction of 4-cyanophenylamine with trifluoroacetic anhydride and subsequent chlorination. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their activity or function .
Comparison with Similar Compounds
N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride can be compared with similar compounds such as:
N-(4-cyanophenyl)thioureas: These compounds have similar structural features but differ in their reactivity and applications.
N-phenyl-1,2,4-triazoloquinoxaline derivatives: These compounds share some structural similarities but have different biological activities and uses.
2,6-dinitro-4-cyano-azidobenzene: This compound has a similar cyanophenyl group but differs in its energetic properties and applications.
The uniqueness of this compound lies in its trifluoroethanecarbonimidoyl chloride moiety, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H4ClF3N2 |
---|---|
Molecular Weight |
232.59 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H4ClF3N2/c10-8(9(11,12)13)15-7-3-1-6(5-14)2-4-7/h1-4H |
InChI Key |
IGYBENMMHHHAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.